molecular formula C8H6F3NO2 B13034817 (2S)-2-amino-2-(2,3,4-trifluorophenyl)acetic acid

(2S)-2-amino-2-(2,3,4-trifluorophenyl)acetic acid

Cat. No.: B13034817
M. Wt: 205.13 g/mol
InChI Key: YRRPRLBVWKKJLS-ZETCQYMHSA-N
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Description

(2S)-2-amino-2-(2,3,4-trifluorophenyl)acetic acid is a chiral amino acid derivative characterized by the presence of three fluorine atoms on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the use of Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated precursor under palladium catalysis . The reaction conditions are generally mild, and the process is highly efficient.

Industrial Production Methods

Industrial production of (2S)-2-amino-2-(2,3,4-trifluorophenyl)acetic acid may involve large-scale synthesis using similar coupling reactions. The scalability of the Suzuki–Miyaura coupling makes it suitable for industrial applications, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(2,3,4-trifluorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S)-2-amino-2-(2,3,4-trifluorophenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(2,3,4-trifluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-amino-2-(2,3,4-trifluorophenyl)acetic acid is unique due to its specific chiral center and the presence of three fluorine atoms on the phenyl ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

(2S)-2-amino-2-(2,3,4-trifluorophenyl)acetic acid

InChI

InChI=1S/C8H6F3NO2/c9-4-2-1-3(5(10)6(4)11)7(12)8(13)14/h1-2,7H,12H2,(H,13,14)/t7-/m0/s1

InChI Key

YRRPRLBVWKKJLS-ZETCQYMHSA-N

Isomeric SMILES

C1=CC(=C(C(=C1[C@@H](C(=O)O)N)F)F)F

Canonical SMILES

C1=CC(=C(C(=C1C(C(=O)O)N)F)F)F

Origin of Product

United States

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